molecular formula C18H17N3O5S B2485272 4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886939-20-4

4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2485272
CAS No.: 886939-20-4
M. Wt: 387.41
InChI Key: HBEKWFUXRPQTOD-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a high-purity chemical compound offered for research applications. It belongs to the chemical class of N-(1,3,4-oxadiazol-2-yl)benzamides, which have emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel antibacterial agents . Researchers are exploring this class of compounds for their potent activity against a range of clinically challenging, drug-resistant bacterial pathogens. Studies on closely related analogs have demonstrated significant efficacy against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as against the Gram-negative pathogen Neisseria gonorrhoeae , which is classified as an urgent threat by the CDC . The molecular structure of this benzamide derivative, featuring the 1,3,4-oxadiazole ring, is key to its interaction with biological targets. While the precise mechanism of action for this specific compound is under investigation, related compounds are known to be bacteriostatic, effectively inhibiting bacterial growth without developing rapid resistance in pathogens like MRSA . This makes it a valuable tool for scientists investigating new pathways to overcome multidrug resistance. The compound's design incorporates specific features to optimize its properties; the ethanesulfonyl group can influence solubility and target interaction, while the methoxyphenyl moiety contributes to the compound's overall pharmacophore profile. Researchers will find this compound critical for programs aimed at addressing the global health crisis of antimicrobial resistance, providing a non-toxic lead structure with high tolerableity in human cell lines . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-27(23,24)15-9-7-12(8-10-15)16(22)19-18-21-20-17(26-18)13-5-4-6-14(11-13)25-2/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEKWFUXRPQTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while nucleophilic substitution of the ethanesulfonyl group can produce various substituted benzamides .

Scientific Research Applications

4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazoles: LMM5 and LMM11

LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

  • Structural Differences : The sulfamoyl group (N-linked benzyl-methyl) and 4-methoxyphenylmethyl substituent differ from the ethanesulfonyl and 3-methoxyphenyl groups in the target compound.
  • Activity : Exhibits potent antifungal activity against Candida albicans (MIC₅₀: 1.56 µg/mL) via Trr1 inhibition .

LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

  • Structural Differences : Cyclohexyl-ethyl sulfamoyl group and furan substituent contrast with the target’s ethanesulfonyl and methoxyphenyl.
  • Activity : Lower antifungal potency (MIC₅₀: 6.25 µg/mL), suggesting substituent bulk reduces efficacy .

Key Insight: The target compound’s ethanesulfonyl group may improve Trr1 binding compared to bulkier sulfamoyl groups in LMM5/LMM11.

Antimicrobial Oxadiazoles: OZE-II and HSGN Series

OZE-II : N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide

  • Structural Differences : 3,5-Dimethoxyphenyl and oxazolidine-sulfonyl groups differ from the target’s 3-methoxyphenyl and ethanesulfonyl.
  • Activity : Active against Staphylococcus aureus biofilms (MBIC₅₀: 16 µg/mL), highlighting the role of electron-rich aryl groups in biofilm penetration .


HSGN-237 : N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide

  • Structural Differences : Fluorophenyl and trifluoromethoxy groups increase electronegativity compared to the target’s methoxyphenyl and ethanesulfonyl.
  • Activity: Potent anti-gonococcal activity (MIC: 0.25 µg/mL), suggesting fluorinated groups enhance bacterial membrane disruption .

Key Insight : Methoxy and fluorinated substituents optimize antimicrobial activity, but the target compound’s ethanesulfonyl group may offer a broader spectrum.

Enzyme-Targeting Derivatives

Derivative 6a : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide

  • Structural Differences : Ethylthio and sulfonyl groups differ from the target’s ethanesulfonyl.
  • Activity : Inhibits human carbonic anhydrase II (hCA II) with a Kᵢ of 8.3 nM, driven by sulfonyl interactions with active-site zinc .

Compound D35 : 4-Methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

  • Structural Differences : Pyridinyl and methyl groups replace the target’s methoxyphenyl and ethanesulfonyl.
  • Activity : Binds AlaDH (IC₅₀: ~10 µM), indicating heteroaromatic groups improve enzyme selectivity .

Key Insight : The ethanesulfonyl group in the target compound may balance enzyme affinity and selectivity compared to bulkier or heteroaromatic substituents.

Biological Activity

The compound 4-(ethanesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of antibacterial agents. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and related research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Component Structure
IUPAC Name This compound
Molecular Formula C16H18N4O3S
Molecular Weight 358.41 g/mol

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial activity through multiple mechanisms:

  • Inhibition of Menaquinone Biosynthesis : The compound acts on critical pathways involved in bacterial metabolism.
  • Membrane Depolarization : It disrupts bacterial membrane integrity, leading to cell death.
  • Regulation of Siderophore Biosynthesis : This affects iron acquisition in bacteria, further inhibiting growth.

These mechanisms suggest that subtle modifications in the oxadiazole structure can lead to varying biological activities and efficacy against different bacterial strains .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several clinically relevant pathogens. Notably:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : The compound has shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
  • Neisseria gonorrhoeae : Recent studies have highlighted its potent activity against this pathogen, indicating potential for treating gonorrhea .
  • Other Gram-positive and Gram-negative Bacteria : It has demonstrated broad-spectrum activity against various strains.

Case Studies

Several studies have focused on the biological activity of compounds similar to this compound:

  • Study on HSGN Compounds : A comparative study revealed that derivatives with oxadiazole scaffolds exhibited significant antibacterial properties and were well tolerated by human cell lines .
  • Mechanistic Studies : Investigations into the pathways affected by these compounds included global proteomics and membrane permeation assays, which elucidated how structural variations influence their biological activities .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Pathogen MIC (µg/mL) Activity Description
Methicillin-resistant Staphylococcus aureus (MRSA)0.25Highly effective; potential for clinical use
Neisseria gonorrhoeaeLow MICSignificant activity; promising for gonorrhea treatment
Vancomycin-resistant Enterococci (VRE)ModerateEffective against resistant strains

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